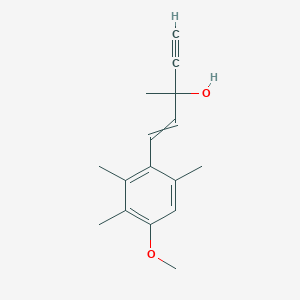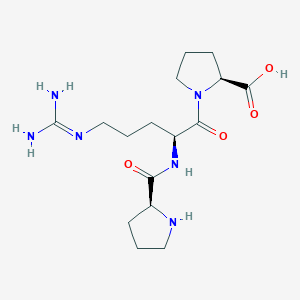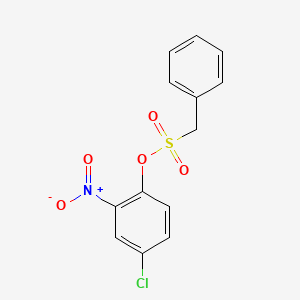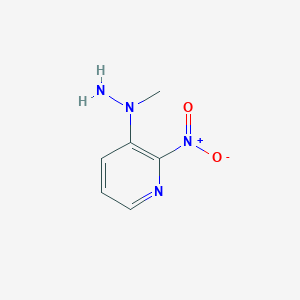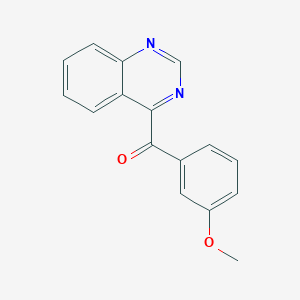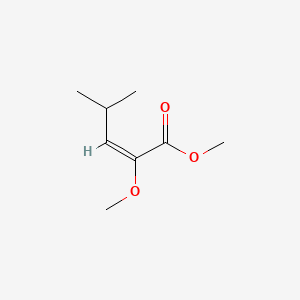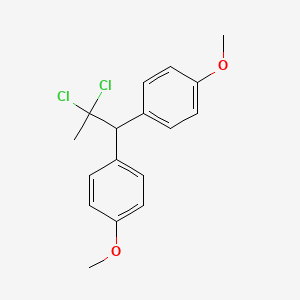
Benzene, 1,1'-(2,2-dichloropropylidene)bis(4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dichloropropylidene bridge, with methoxy groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzene with 2,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dichloropropylidene bridge to a more reduced form, such as a propylidene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings.
科学的研究の応用
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-
Uniqueness
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is unique due to its specific dichloropropylidene bridge and methoxy substituents, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and may influence its reactivity and applications.
特性
CAS番号 |
56288-27-8 |
|---|---|
分子式 |
C17H18Cl2O2 |
分子量 |
325.2 g/mol |
IUPAC名 |
1-[2,2-dichloro-1-(4-methoxyphenyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-17(18,19)16(12-4-8-14(20-2)9-5-12)13-6-10-15(21-3)11-7-13/h4-11,16H,1-3H3 |
InChIキー |
TWGGRWPPMMOFFI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
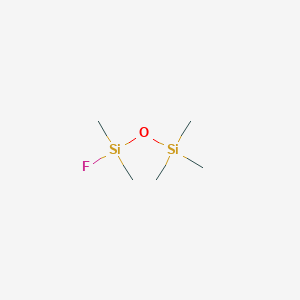

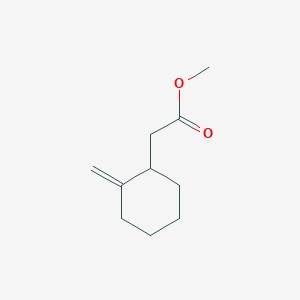
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
